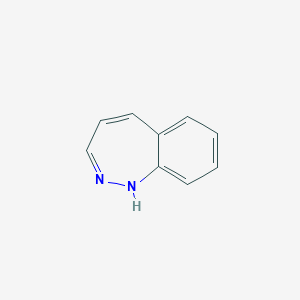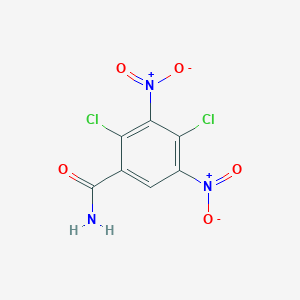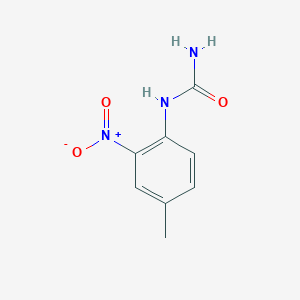
(4-Methyl-2-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-2-nitrophenyl)urea, also known as MNPU, is a chemical compound used in various scientific research applications. It is a yellow crystalline powder with a molecular weight of 181.14 g/mol. MNPU is commonly used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Wirkmechanismus
The mechanism of action of (4-Methyl-2-nitrophenyl)urea is not well understood. However, it is believed to act as a nucleophile in organic reactions, such as the formation of urea from isocyanate and ammonia.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (4-Methyl-2-nitrophenyl)urea. However, studies have shown that (4-Methyl-2-nitrophenyl)urea is not toxic to human cells at low concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Methyl-2-nitrophenyl)urea in lab experiments is its high purity, which ensures reproducibility of results. However, one limitation is that (4-Methyl-2-nitrophenyl)urea is not readily soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
1. Development of new synthetic routes for (4-Methyl-2-nitrophenyl)urea: There is a need to develop new synthetic routes for (4-Methyl-2-nitrophenyl)urea that are more efficient and environmentally friendly.
2. Investigation of the mechanism of action of (4-Methyl-2-nitrophenyl)urea: Further studies are needed to understand the mechanism of action of (4-Methyl-2-nitrophenyl)urea in organic reactions.
3. Exploration of new applications for (4-Methyl-2-nitrophenyl)urea: (4-Methyl-2-nitrophenyl)urea has potential applications in various fields, such as medicine and materials science, and further research is needed to explore these possibilities.
In conclusion, (4-Methyl-2-nitrophenyl)urea is a versatile compound used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (4-Methyl-2-nitrophenyl)urea in various fields.
Synthesemethoden
(4-Methyl-2-nitrophenyl)urea can be synthesized by the reaction of 4-methyl-2-nitroaniline with phosgene in the presence of a base. The resulting product is then treated with ammonia to yield (4-Methyl-2-nitrophenyl)urea. The reaction proceeds through the formation of an isocyanate intermediate, which then reacts with ammonia to form the urea.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-2-nitrophenyl)urea has been used in various scientific research applications, including:
1. As a reagent in organic synthesis: (4-Methyl-2-nitrophenyl)urea is used as a starting material for the preparation of other compounds, such as 4-methyl-2-aminophenylurea and 4-methyl-2-hydroxyphenylurea.
2. As a fluorescent probe: (4-Methyl-2-nitrophenyl)urea has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc.
3. As a catalyst: (4-Methyl-2-nitrophenyl)urea has been used as a catalyst in the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
13142-74-0 |
|---|---|
Produktname |
(4-Methyl-2-nitrophenyl)urea |
Molekularformel |
C8H9N3O3 |
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
(4-methyl-2-nitrophenyl)urea |
InChI |
InChI=1S/C8H9N3O3/c1-5-2-3-6(10-8(9)12)7(4-5)11(13)14/h2-4H,1H3,(H3,9,10,12) |
InChI-Schlüssel |
SIJVYJRLCZOLCS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)N)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)N)[N+](=O)[O-] |
Andere CAS-Nummern |
13142-74-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




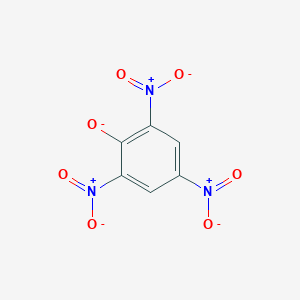
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)
![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)
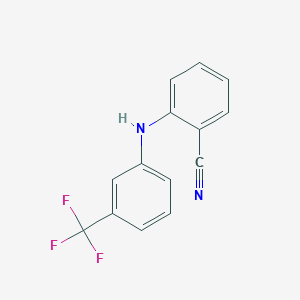
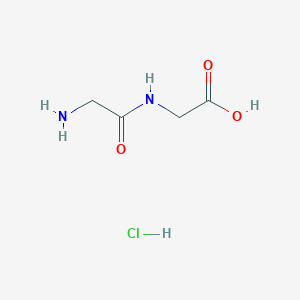
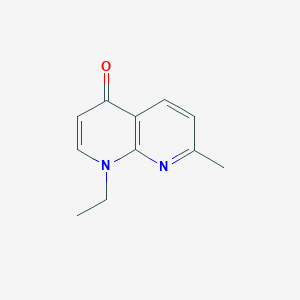
![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)



